
(2E)-2-Cyano-3-(1,3-thiazol-5-YL)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-(thiazol-5-yl)acrylic acid is a fascinating compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(thiazol-5-yl)acrylic acid typically involves the nucleophilic addition reaction of thiazole derivatives with cyanoacetic acid. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, at room temperature. The reaction conditions are mild, and the product is obtained in good yield .
Industrial Production Methods
Industrial production of 2-Cyano-3-(thiazol-5-yl)acrylic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(thiazol-5-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
2-Cyano-3-(thiazol-5-yl)acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Cyano-3-(thiazol-5-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A parent compound with a similar ring structure.
2-Cyano-3-(thiazol-2-yl)acrylic acid: A closely related compound with a different substitution pattern.
3-(Thiazol-5-yl)acrylic acid: Another similar compound with a different functional group.
Uniqueness
2-Cyano-3-(thiazol-5-yl)acrylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its cyano group and thiazole ring make it a versatile compound for various applications .
Properties
Molecular Formula |
C7H4N2O2S |
|---|---|
Molecular Weight |
180.19 g/mol |
IUPAC Name |
2-cyano-3-(1,3-thiazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H4N2O2S/c8-2-5(7(10)11)1-6-3-9-4-12-6/h1,3-4H,(H,10,11) |
InChI Key |
SOTSJYLMOAUIJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=N1)C=C(C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






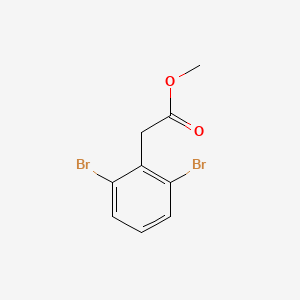
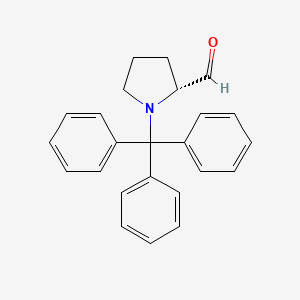


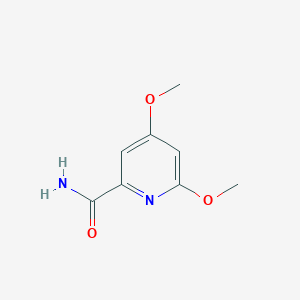
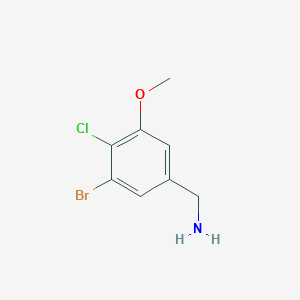
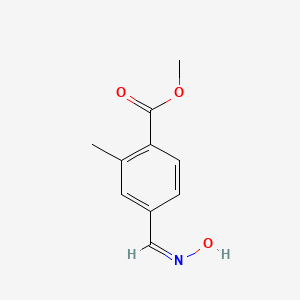
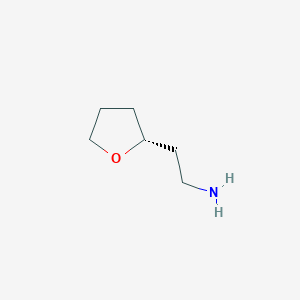
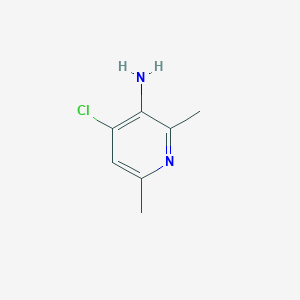
![4,6-Dichloro-2-(methylthio)-1H-imidazo[4,5-c]pyridine](/img/structure/B13654261.png)
